2-(2,4-dichlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)acetamide
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Overview
Description
Synthesis Analysis
This would involve a detailed study of the steps, reagents, and conditions required to synthesize the compound. It would also include yield, purity, and optimization of the synthesis process.Molecular Structure Analysis
This would involve studying the molecular structure of the compound using techniques like X-ray crystallography, NMR spectroscopy, mass spectrometry, etc.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound can undergo, the conditions for these reactions, and the products formed.Physical And Chemical Properties Analysis
This would involve studying the physical and chemical properties of the compound like melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Synthesis and Chemical Properties
- Compounds with similar structural motifs, including those incorporating dihydroisoquinolinyl and acetamide groups, have been synthesized and analyzed for their chemical properties. For instance, studies have explored the synthesis of N-acylcatecholamines and dihydro-6,7-isoquinolinedioles from N-acyl-3,4-dimethoxyphenethylamines, highlighting methodologies for creating complex molecules with potential biological activity (Niederstein & Peter, 1989)[https://consensus.app/papers/nacylcatecholamine-34dihydro67isochinolindiole-niederstein/7ef2892a41bb5be48fdb9d9e90d04cbf/?utm_source=chatgpt].
Biological Activities
- Research into structurally similar compounds has shown a range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. For example, quinazolinyl acetamides have been synthesized and evaluated for their analgesic and anti-inflammatory activities, with some compounds showing promising results compared to standard drugs (Alagarsamy et al., 2015)[https://consensus.app/papers/design-synthesis-quinazolinyl-acetamides-alagarsamy/e4dbe7e6996c547f870431d145865715/?utm_source=chatgpt].
Pharmacological Applications
- Derivatives of dihydroisoquinolines and related heterocycles have been synthesized and tested for various pharmacological activities, including cytotoxicity against cancer cell lines and potential anticonvulsant effects. These studies indicate the therapeutic potential of these compounds in treating diseases such as cancer and epilepsy (Nguyen et al., 2019)[https://consensus.app/papers/synthesis-cytotoxic-activity-k562-mcf7-cell-lines-nguyen/071564085b47543888766e81568e92ae/?utm_source=chatgpt]; (El Kayal et al., 2019)[https://consensus.app/papers/synthesis-vivo-silico-activity-studies-derivatives-kayal/e5698ae4cff35cbd8062230fe969206d/?utm_source=chatgpt].
Structural and Molecular Docking Studies
- Structural analysis and molecular docking studies of similar compounds have provided insights into their potential mechanisms of action and interactions with biological targets. Such research helps in understanding how modifications to the molecular structure can influence biological activity and therapeutic efficacy (Sayed et al., 2021)[https://consensus.app/papers/nitrophenylgroupcontaining-heterocycles-part-sayed/b3839cc4c07d518aa361810dd80ff8f4/?utm_source=chatgpt].
Safety And Hazards
This would involve studying the safety profile of the compound, its toxicity, environmental impact, handling precautions, etc.
Future Directions
This would involve discussing potential future research directions, applications, or improvements related to the compound.
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N2O2S/c24-19-5-6-22(20(25)11-19)29-14-23(28)26-12-21(18-8-10-30-15-18)27-9-7-16-3-1-2-4-17(16)13-27/h1-6,8,10-11,15,21H,7,9,12-14H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUNXBBRWSEMOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)COC3=C(C=C(C=C3)Cl)Cl)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)acetamide |
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